molecular formula C24H23N3O2S B11642464 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B11642464
M. Wt: 417.5 g/mol
InChI Key: KSQOBFQMSCGEJL-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound that features a quinoline core, a furan ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves a multicomponent reaction. One common method includes the condensation of furfural with 2-cyanoethanethioamide, followed by cyclization with 1-(cyclohex-1-en-1-yl)pyrrolidine and subsequent reaction with alkyl halides . The reaction typically requires a solvent such as dimethylformamide (DMF) and is conducted under heating conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the multicomponent synthesis process. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The furan ring and quinoline core can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan and quinoline moieties contribute to its binding affinity and specificity. Pathways involved could include inhibition of inflammatory mediators or modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide lies in its combination of a furan ring and a quinoline core, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for designing compounds with specific biological activities.

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C24H23N3O2S/c1-2-16-9-11-17(12-10-16)26-22(28)15-30-24-19(14-25)23(21-8-5-13-29-21)18-6-3-4-7-20(18)27-24/h5,8-13H,2-4,6-7,15H2,1H3,(H,26,28)

InChI Key

KSQOBFQMSCGEJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=CO4

Origin of Product

United States

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